molecular formula C19H28N6O B6752263 [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol

[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol

Cat. No.: B6752263
M. Wt: 356.5 g/mol
InChI Key: XBVHDHRDMZOBKA-UHFFFAOYSA-N
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Description

[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol: is a complex organic compound featuring multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrazole ring, a pyrrolidine ring, and a pyrimidine ring. These features make it a candidate for various biochemical and pharmacological studies.

Properties

IUPAC Name

[1-[6-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-13-19(14(2)23(3)22-13)16-7-5-9-25(16)18-10-17(20-12-21-18)24-8-4-6-15(24)11-26/h10,12,15-16,26H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVHDHRDMZOBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2CCCN2C3=NC=NC(=C3)N4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a precursor such as 1,3,5-trimethylpyrazole, which can be synthesized through the cyclization of appropriate diketones with hydrazine.

    Construction of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a cyclic ketone or aldehyde under reductive amination conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Scalability: Adapting the synthesis to large-scale reactors and continuous flow systems to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can modify the pyrimidine or pyrazole rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may serve as a ligand in the study of enzyme interactions or receptor binding due to its structural complexity and potential for hydrogen bonding and hydrophobic interactions.

Medicine

In medicinal chemistry, the compound’s unique structure could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.

Mechanism of Action

The mechanism by which [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through:

    Hydrogen Bonding: Interacting with active sites of enzymes or binding pockets of receptors.

    Hydrophobic Interactions: Engaging with hydrophobic regions of proteins or membranes.

    Electrostatic Interactions: Forming ionic bonds with charged residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    [1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse array of chemical and biological properties. This structural complexity allows for a wide range of interactions and applications that simpler compounds may not offer.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

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